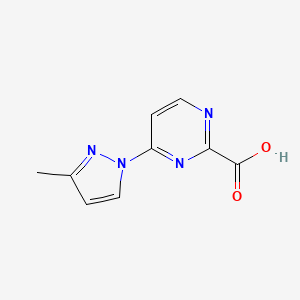

4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-3-5-13(12-6)7-2-4-10-8(11-7)9(14)15/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVLPFIXVYFZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methylpyrazole with a pyrimidine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid has applications across several fields, especially in pharmaceutical development, heterocyclic chemistry, and medicinal chemistry. Its unique structural arrangement, combining pyrazole and pyrimidine functionalities, enhances its reactivity and diversifies its potential therapeutic applications compared to similar compounds.

Scientific Research Applications

- Pharmaceutical Development The compound shows potential as a novel drug candidate. Its pyrazole and pyrimidine derivatives exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, antiviral, and anticancer properties.

- Heterocyclic Chemistry The molecule contains pyrazole and pyrimidine rings, which are important heterocyclic compounds (organic molecules with ring structures containing nitrogen atoms) found in many biologically active molecules. Research in heterocyclic chemistry often explores the synthesis and properties of new heterocyclic compounds, including their potential for various applications.

- Medicinal Chemistry Given the structural similarity of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid, it could be of interest for medicinal chemists exploring novel drug candidates. Pyrazole and pyrimidine derivatives can have various applications, including as antiviral or anticancer agents.

Synthesis and Biological Activity

The synthesis of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid typically involves several steps that can be optimized based on desired yields and purity levels, making them adaptable for both laboratory-scale and industrial production. Research indicates that 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid exhibits various biological activities. Interaction studies have shown that 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid can bind to specific biological targets, including enzymes and receptors. These interactions often modulate biological pathways, leading to therapeutic effects. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, highlighting its potential in targeted therapy approaches.

Structural Similarities and Unique Properties

Mechanism of Action

The mechanism of action of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Substituents : Chlorine at the 2-position and methyl at the 6-position.

- Properties : The electron-withdrawing chlorine enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions. However, this also increases toxicity risks, as indicated by its safety data sheet (SDS) requiring stringent handling protocols .

- Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals due to its reactive halogen.

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 313968-60-4)

- Substituents : Trifluoromethyl and furan groups.

- Properties : The trifluoromethyl group increases lipophilicity and metabolic stability, while the furan ring contributes to π-π stacking interactions. Molecular weight: 297.20 .

- Applications: Potential use in drug discovery for targeting hydrophobic binding pockets.

4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

- Substituents : Chlorine, methyl, and imidazole groups.

- Properties : The imidazole moiety offers hydrogen-bonding capabilities, contrasting with the pyrazole in the target compound. This difference may alter binding affinity in biological systems .

Biological Activity

4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action. The information is derived from various research studies and reviews, providing a comprehensive overview of the current understanding of this compound's biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid. This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HCT116 (colon cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid | MCF-7 | 0.46 ± 0.04 | Apoptosis induction |

The compound exhibited an IC50 value of against HCT116 cells, indicating potent anticancer activity through mechanisms such as Aurora-A kinase inhibition , which is critical for cell cycle regulation and mitosis .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties . Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The mechanisms through which 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid exerts its biological effects include:

- Kinase Inhibition : The compound acts as an inhibitor for various kinases, particularly Aurora-A kinase, which plays a vital role in cell division.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : The compound may modulate the expression of inflammatory cytokines, reducing inflammation.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Study by Li et al. (2022) : This study evaluated the anticancer effects of various pyrazole compounds, including our compound of interest. Results showed significant inhibition of tumor growth in xenograft models .

- Research by Mohareb and Kumar (2022) : They synthesized novel derivatives and assessed their biological activity against multiple cancer cell lines, confirming the potential of pyrazole derivatives as effective anticancer agents .

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid?

- Methodological Answer : A two-step approach is typically utilized:

Coupling of pyrazole and pyrimidine moieties : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-methylpyrazole group to the pyrimidine ring.

Carboxylic acid functionalization : Hydrolysis of esters (e.g., methyl/ethyl esters) under acidic or basic conditions to yield the carboxylic acid group.

Critical parameters include temperature control (e.g., 40–100°C for coupling) and inert atmospheres for moisture-sensitive intermediates .

Q. How is structural confirmation achieved for this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H NMR : Verify substitution patterns (e.g., pyrazole methyl protons at δ ~2.5 ppm, aromatic protons at δ ~7–9 ppm) .

- LCMS/ESIMS : Confirm molecular ion peaks (e.g., m/z 311.1 observed for analogous pyrimidine derivatives) .

- HPLC : Assess purity (>95% recommended for biological studies) .

Example Table :

| Technique | Key Observations for Analogous Compounds | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 2.56 (s, 3H, CH3), δ 8.69 (d, J=8.4 Hz, 1H) | |

| ESIMS | m/z 311.1 (M+1) |

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under anhydrous conditions (desiccator) to prevent hydrolysis. Avoid prolonged exposure to light, oxygen, or strong oxidizing agents, which may degrade the pyrimidine ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structural elucidation?

- Methodological Answer :

- Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals.

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

- Use X-ray crystallography (if crystalline) for unambiguous confirmation, as demonstrated for related pyrimidine-carboxylic acid derivatives .

Q. What strategies optimize solubility for in vitro biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Salt formation : Prepare sodium/potassium salts via neutralization with aqueous NaOH/KOH.

- pH adjustment : Solubilize in buffered solutions (pH 7.4) for cell-based studies .

Q. How is the compound’s interaction with biological targets (e.g., enzymes) analyzed?

- Methodological Answer :

- In vitro assays : Conduct enzyme inhibition studies (IC50 determination) using fluorogenic substrates.

- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., mTOR kinase).

- Autophagy induction assays : Monitor LC3-II/LC3-I ratios via western blotting in cancer cell lines .

Q. How to address contradictions in catalytic efficiency data during mechanistic studies?

- Methodological Answer :

- Control experiments : Include negative controls (e.g., inactive analogs) to rule off-target effects.

- Kinetic studies : Determine Michaelis-Menten parameters (Km, Vmax) under standardized buffer conditions.

- Isotopic labeling : Use ¹⁴C/³H-labeled compounds to track metabolic pathways .

Data Contradiction Analysis

Q. Why might HPLC purity values conflict with NMR integration data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.